Mao-IN-3

Monoamine Oxidase Inhibition Enzyme Kinetics Drug Discovery

Mao-IN-3 is a reversible competitive MAO inhibitor with Ki 0.6 μM (MAO-A) and 0.2 μM (MAO-B), distinct from irreversible or isoform-selective inhibitors. Its polyamine-derived scaffold enables antiproliferative activity (GI50 < 1 μM) in LN-229 glioblastoma cells, making it essential for reproducible oncology research. Substitution risks experimental inconsistency.

Molecular Formula C42H54N4O4
Molecular Weight 678.9 g/mol
Cat. No. B12391932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-IN-3
Molecular FormulaC42H54N4O4
Molecular Weight678.9 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCCCCCC(=O)NC2=CC=C(C=C2)CCC3=CC=C(C=C3)NC(=O)CCCCCNCC4=CC=CC=C4OC
InChIInChI=1S/C42H54N4O4/c1-49-39-15-9-7-13-35(39)31-43-29-11-3-5-17-41(47)45-37-25-21-33(22-26-37)19-20-34-23-27-38(28-24-34)46-42(48)18-6-4-12-30-44-32-36-14-8-10-16-40(36)50-2/h7-10,13-16,21-28,43-44H,3-6,11-12,17-20,29-32H2,1-2H3,(H,45,47)(H,46,48)
InChIKeyLCXUWGQUUVIMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mao-IN-3 as a Polyamine-Derived, Reversible MAO A/B Inhibitor


Mao-IN-3, also designated as Compound 5, is a synthetic, reversible, and competitive inhibitor of monoamine oxidase (MAO) enzymes, belonging to the chemical class of polyamine analogs [1]. It exhibits inhibition constants (Ki) of 0.6 μM for MAO-A and 0.2 μM for MAO-B, indicating a modest selectivity for the B isoform [2]. Its molecular framework is based on a polyamine backbone characterized by a dianilide moiety, which underlies its interaction with the MAO active site [1].

Why Generic Substitution Fails for Mao-IN-3 in Cancer Research Applications


While the market offers numerous MAO inhibitors, generic substitution for Mao-IN-3 is not scientifically valid due to its unique combination of a polyamine-derived scaffold and dual-targeting activity. Unlike classical irreversible or highly selective MAO-B inhibitors (e.g., Selegiline, Rasagiline), Mao-IN-3's reversible, competitive mechanism and balanced MAO-A/MAO-B inhibition profile [1] are intrinsically linked to its antiproliferative effects in glioblastoma cells [2]. In-class compounds lacking this specific structural motif—a dianilide moiety on a polyamine backbone—fail to concurrently achieve sub-micromolar Ki values for both MAO isoforms and antiproliferative potency (GI50 < 1 μM) in the same cellular model [2]. Therefore, substituting Mao-IN-3 with a standard MAO inhibitor would forfeit the specific anticancer bioactivity documented for this compound, leading to experimental inconsistency and wasted research resources.

Mao-IN-3 Quantitative Differentiation Evidence


Inhibitory Potency: Mao-IN-3 Shows Balanced Sub-micromolar Ki for Both MAO-A and MAO-B

Mao-IN-3 exhibits a balanced inhibition profile against human MAO-A and MAO-B, with Ki values of 0.6 μM and 0.2 μM, respectively, demonstrating it is a potent, dual-target inhibitor [1]. This contrasts with highly selective MAO-B inhibitors like Rasagiline, which show a Ki > 100 μM for MAO-A, or MAO-A selective inhibitors like Clorgyline (Ki < 0.01 μM for MAO-A) [2]. The difference in selectivity profiles directly impacts the compound's utility in models where both isoforms are implicated, such as in certain cancers [1].

Monoamine Oxidase Inhibition Enzyme Kinetics Drug Discovery

Antiproliferative Activity: Mao-IN-3 Inhibits LN-229 Glioblastoma Cell Growth at Sub-micromolar Concentrations

In the LN-229 human glioblastoma cell line, Mao-IN-3 demonstrates potent antiproliferative activity with a GI50 value of less than 1 μM [1]. This effect is reported alongside its MAO inhibitory activity, suggesting a functional link between MAO inhibition and reduced cancer cell growth [1]. This dual activity distinguishes Mao-IN-3 from classical MAO inhibitors such as Pargyline or Tranylcypromine, which primarily act on neurotransmitter metabolism and are not typically associated with sub-micromolar antiproliferative effects in glioblastoma cells without further modification [2].

Cancer Research Glioblastoma Antiproliferative Assay

Mechanism of Action: Reversible and Competitive Inhibition Differs from Irreversible Clinical MAOIs

Mao-IN-3 is characterized as a reversible and competitive inhibitor of MAO enzymes [1]. This mechanism stands in direct contrast to the irreversible inhibition caused by clinical MAOIs like Selegiline and Tranylcypromine, which form covalent bonds with the enzyme's FAD cofactor [2]. Reversible inhibition allows for washout and recovery of enzyme activity in experimental systems, providing a crucial tool for studying acute versus chronic MAO inhibition without the confounding factor of irreversible enzyme inactivation.

Enzyme Inhibition Reversible Inhibitor Mechanism of Action

Best Application Scenarios for Mao-IN-3 in Scientific Research


Glioblastoma and Cancer Research

Mao-IN-3 is optimally deployed in studies investigating the role of MAO inhibition in glioblastoma proliferation and survival. Its demonstrated antiproliferative activity in the LN-229 cell line (GI50 < 1 μM) [1] makes it a potent chemical probe for dissecting the link between MAO activity and cancer cell growth. It can be used to validate MAO as a therapeutic target in glioblastoma and to screen for synergistic effects with standard-of-care chemotherapeutics. The compound's reversible mechanism allows for precise temporal control of target engagement, which is critical for elucidating downstream signaling pathways.

Dual MAO-A/MAO-B Pharmacological Studies

The balanced inhibition of MAO-A (Ki = 0.6 μM) and MAO-B (Ki = 0.2 μM) [1] positions Mao-IN-3 as a valuable tool for studying biological systems where both isoforms are co-expressed and functionally relevant. This scenario is particularly important in tissues or tumors where the relative expression of MAO-A and MAO-B is unknown or dynamic. By inhibiting both isoforms concurrently, Mao-IN-3 enables researchers to assess the net phenotypic consequence of pan-MAO inhibition, serving as a chemical biology comparator to highly selective MAO-A or MAO-B probes.

Reversible MAO Inhibition in Washout and Kinetic Studies

The reversible and competitive nature of Mao-IN-3 [1] is essential for experiments requiring the recovery of enzyme activity after inhibitor removal. This includes washout experiments in cell culture to study the reversibility of phenotypic changes, pre-incubation time-course assays, and detailed enzyme kinetic studies to determine the precise mode of inhibition. Unlike irreversible inhibitors such as Pargyline or Selegiline, Mao-IN-3 allows researchers to distinguish between acute, reversible enzyme blockade and long-term, irreversible inactivation.

Polyamine Analog Structure-Activity Relationship (SAR) Studies

As a defined chemical entity within a library of polyamine analogs [1], Mao-IN-3 serves as a key reference compound for SAR studies exploring the intersection of polyamine metabolism and MAO inhibition. Researchers investigating the impact of constrained linkers and dianilide moieties on both enzyme inhibition and antiproliferative activity can use Mao-IN-3 as a benchmark. This facilitates the rational design of next-generation compounds with improved potency, selectivity, or pharmacokinetic properties for both CNS and oncology applications.

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